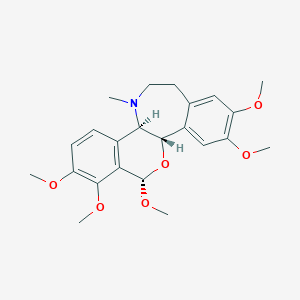
Erbium tribromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erbium tribromide is a chemical compound with the formula ErBr₃. It is a violet crystalline solid that is highly soluble in water . Like other metal bromide compounds, this compound is used in water treatment, chemical analysis, and certain crystal growth applications .
科学的研究の応用
Erbium tribromide has several scientific research applications, including:
Quantum Communication: Erbium-doped materials are used as spin-photon interfaces with optical transitions in the telecom C-band, making them suitable for long-distance quantum communication
Material Science: It is used in the synthesis of erbium-doped materials for various optical and electronic applications.
Chemical Analysis: This compound is used as a reagent in chemical analysis and for the preparation of other erbium compounds.
準備方法
Erbium tribromide can be synthesized through various methods. One common synthetic route involves the direct reaction of erbium metal with bromine gas at elevated temperatures. The reaction is typically carried out in a controlled environment to ensure the complete conversion of erbium to this compound:
2Er+3Br2→2ErBr3
Another method involves the reaction of erbium oxide with hydrobromic acid, followed by evaporation of the solvent to obtain the crystalline product:
Er2O3+6HBr→2ErBr3+3H2O
Industrial production methods often utilize similar reactions but on a larger scale, with careful control of reaction conditions to ensure high purity and yield .
化学反応の分析
Erbium tribromide undergoes various types of chemical reactions, including:
Oxidation and Reduction: this compound can participate in redox reactions, where it can be reduced to erbium metal or oxidized to higher oxidation states.
Substitution Reactions: It can undergo substitution reactions with other halides or ligands, forming different erbium complexes.
Hydrolysis: In the presence of water, this compound can hydrolyze to form erbium hydroxide and hydrobromic acid:
ErBr3+3H2O→Er(OH)3+3HBr
Common reagents used in these reactions include bromine, hydrobromic acid, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used .
作用機序
The mechanism by which erbium tribromide exerts its effects is primarily through its interactions with other chemical species. In quantum communication, erbium ions serve as spin-photon interfaces, where the optical transitions of erbium ions are used to transfer quantum information. The molecular targets and pathways involved include the optical and spin coherence times of erbium ions, which are influenced by the host material and environmental conditions .
類似化合物との比較
Erbium tribromide can be compared with other lanthanide tribromides, such as dysprosium tribromide (DyBr₃) and holmium tribromide (HoBr₃). These compounds share similar chemical properties but differ in their specific applications and reactivity. For example, dysprosium tribromide is used in magnetic applications due to its high magnetic susceptibility, while holmium tribromide is used in nuclear reactors as a burnable poison .
Similar compounds include:
- Dysprosium tribromide (DyBr₃)
- Holmium tribromide (HoBr₃)
- Yttthis compound (YbBr₃)
- Tthis compound (TbBr₃)
This compound is unique in its applications in quantum communication and material science, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
13536-73-7 |
|---|---|
分子式 |
Br3Er |
分子量 |
406.97 g/mol |
IUPAC名 |
erbium(3+);tribromide |
InChI |
InChI=1S/3BrH.Er/h3*1H;/q;;;+3/p-3 |
InChIキー |
GZTUDAKVGXUNIM-UHFFFAOYSA-K |
SMILES |
Br[Er](Br)Br |
正規SMILES |
[Br-].[Br-].[Br-].[Er+3] |
Key on ui other cas no. |
13536-73-7 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Q1: What is the structure of erbium tribromide in the gas phase?
A: Research using gas-phase electron diffraction and mass spectrometry at 1095 K revealed that this compound exists predominantly as a monomer (ErBr3) with a small percentage (2.5%) existing as a dimer (Er2Br6) []. The ErBr3 monomer exhibits a planar or near-planar structure with an average erbium-bromine bond length (rg(Er–Br)) of 258.2(6) pm and a valence angle (∠g(Br–Er–Br)) of 116.0(14)° [].
Q2: How does the structure of this compound change at high temperatures?
A: At high temperatures, this compound undergoes sublimation. While the provided research focuses on the gaseous state at 1095 K [], another study investigates both molecular and ionic sublimation processes of this compound []. This suggests that temperature influences not only the physical state but also potentially the ionic character of the compound.
Q3: What spectroscopic data is available for this compound?
A: Although the provided articles focus on structural characterization, one study mentions the "Energy Levels on Hexagonal Erbium-Tribromide" []. This suggests that spectroscopic investigations, potentially involving techniques like UV-Vis or fluorescence spectroscopy, have been conducted on this compound, particularly focusing on its electronic structure and energy level transitions in a solid, hexagonal form.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)






